molecular formula C13H19BrO2 B13632350 (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene

Cat. No.: B13632350
M. Wt: 287.19 g/mol
InChI Key: RIRKUINDQBNFMF-UHFFFAOYSA-N
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Description

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a brominated ethyl chain and a branched ether group. Its structure comprises a benzene ring attached to an ethyl group, where the first carbon is bonded to a 2-isopropoxyethoxy group (-OCH2CH2OCH(CH3)2), and the second carbon bears a bromine atom. This compound falls under the category of ethers, which are widely utilized as solvents, intermediates in organic synthesis, and functional components in pharmaceuticals or agrochemicals .

For example, brominated ketones or alcohols may undergo etherification or alkylation reactions with appropriate alkoxy precursors, possibly under basic conditions (e.g., NaHCO3 in DMF) or via nucleophilic substitution .

Properties

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

[2-bromo-1-(2-propan-2-yloxyethoxy)ethyl]benzene

InChI

InChI=1S/C13H19BrO2/c1-11(2)15-8-9-16-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

RIRKUINDQBNFMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene typically involves multiple steps, starting from benzene derivatives One common method involves the bromination of a benzene derivative to introduce the bromo groupThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene may involve large-scale bromination and substitution reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene involves its interaction with specific molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isopropoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene with structurally related brominated aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity
(2-Bromo-1-(2-isopropoxyethoxy)ethyl)benzene C₁₃H₁₉BrO₂ ~287.20 Bromoethyl, branched ether Solvent, synthetic intermediate
(±)-1-(2-Bromo-1-(phenylsulfonyl)ethyl)-4-methoxybenzene C₁₅H₁₅BrO₃S ~379.25 Bromoethyl, sulfonyl, methoxy Intermediate in chiral synthesis
1-Bromoethylbenzene C₈H₉Br 185.06 Bromoethyl Alkylating agent, cross-coupling
1-Bromo-4-[2-ethoxyethenyl]benzene C₁₀H₁₁BrO 227.10 Bromo, ethoxyethenyl Polymer chemistry, ligand synthesis

Key Observations:

  • Ether vs. Sulfonyl Groups : The target compound’s isopropoxyethoxy group enhances hydrophilicity compared to sulfonyl-containing analogs (e.g., C₁₅H₁₅BrO₃S), which may exhibit higher polarity and reactivity in electrophilic substitutions .
  • Molecular Complexity : The branched ether chain in the target compound increases its molecular weight and boiling point relative to simpler derivatives like 1-bromoethylbenzene.

Spectroscopic and Analytical Data

Target Compound (Inferred from Analogous Evidence):

  • ¹H NMR : Expected signals for aromatic protons (δ 7.2–7.5 ppm), ether-linked CH2/CH groups (δ 3.4–4.3 ppm), and brominated CH2 (δ 2.8–3.2 ppm) .
  • ¹³C NMR : Peaks for quaternary carbons (benzene, δ 125–140 ppm), ether oxygen-bearing carbons (δ 60–75 ppm), and brominated CH2 (δ 30–40 ppm) .

Comparison with (±)-1-(2-Bromo-1-(phenylsulfonyl)ethyl)-4-methoxybenzene :

  • The sulfonyl group in this analog introduces distinct deshielding effects in NMR (e.g., aromatic protons at δ 7.0–7.6 ppm) and strong IR absorption at 1308 cm⁻¹ (S=O stretch).

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